molecular formula C15H22O2 B12382158 axinysone B

axinysone B

Cat. No.: B12382158
M. Wt: 234.33 g/mol
InChI Key: KDPNSOLPHGZUAY-RHVNPFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Axinysone B undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Axinysone B has several scientific research applications, including:

Comparison with Similar Compounds

Axinysone B can be compared with other sesquiterpenes isolated from Laurencia similis, such as:

  • ent-1(10)-aristolen-9beta-ol
  • (+)-aristolone
  • 9-aristolen-1alpha-ol
  • 2,3,5,6-tetrabromoindole
  • 1-methyl-2,3,5,6-tetrabromoindole
  • 1-methyl-2,3,5-tribromoindole

This compound is unique due to its specific antibacterial activity against Staphylococcus species and its distinct molecular structure .

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(1aS,4R,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one

InChI

InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10+,12-,13+,15+/m0/s1

InChI Key

KDPNSOLPHGZUAY-RHVNPFLSSA-N

Isomeric SMILES

C[C@H]1CC[C@H](C2=CC(=O)[C@H]3[C@@H]([C@]12C)C3(C)C)O

Canonical SMILES

CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)O

Origin of Product

United States

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